(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine
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Overview
Description
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound features a unique structure combining a tetrahydronaphthalene moiety with an isoxazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with hydroxylamine to form the isoxazole ring . This intermediate is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced isoxazole compounds, and substituted methanamine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule . It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects . Preliminary studies suggest it may have applications in treating certain diseases by modulating specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes . Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets . It binds to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: Similar structure but lacks the isoxazole ring.
(5,6,7,8-Tetrahydronaphthalen-2-yl)(thiophen-2-yl)methanamine: Contains a thiophene ring instead of an isoxazole ring.
Uniqueness
What sets (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine apart is its combination of the tetrahydronaphthalene and isoxazole moieties . This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C14H16N2O/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h5-8H,1-4,9,15H2 |
InChI Key |
AJAWSWNFDMUSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)CN |
Origin of Product |
United States |
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